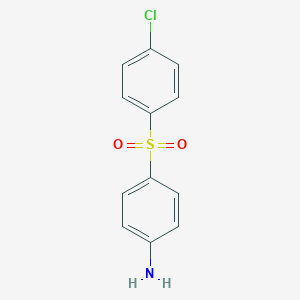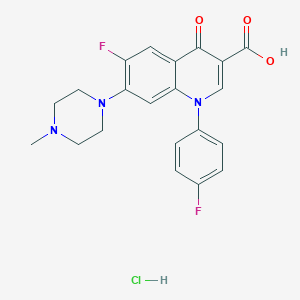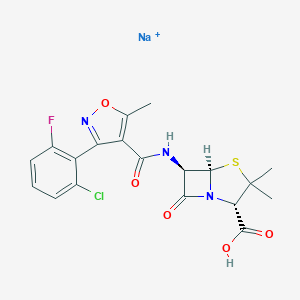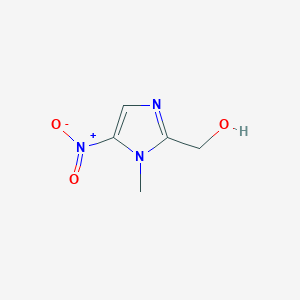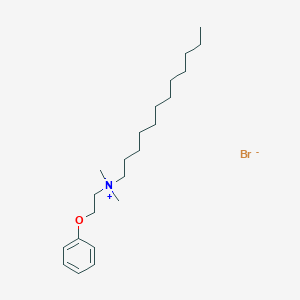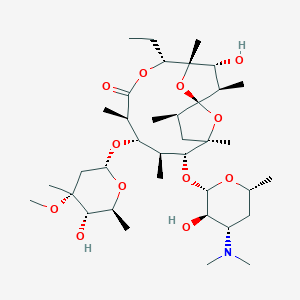
Erythromycin F
Vue d'ensemble
Description
Erythromycin is a macrolide antibiotic that has an antimicrobial spectrum similar to or slightly wider than that of penicillin . It is used to prevent and treat infections in many different parts of the body, including respiratory tract infections, skin infections, diphtheria, intestinal amebiasis, acute pelvic inflammatory disease, Legionnaire’s disease, pertussis, and syphilis .
Synthesis Analysis
Erythromycin biosynthesis is enhanced by the addition of ammonium sulfate, which stimulates intracellular metabolism and precursor supply in Saccharopolyspora erythraea . The addition of ammonium sulfate during the late stage of fermentation results in an augmented intracellular amino acid metabolism pool, guaranteeing an ample supply of precursors for organic acids and coenzyme A-related compounds .
Molecular Structure Analysis
The molecular formula of Erythromycin F is C37H67NO14 . The average mass is 749.926 Da and the monoisotopic mass is 749.456177 Da .
Chemical Reactions Analysis
The thermal behavior of erythromycin-active substance and tablets was studied under non-isothermal conditions . The active substance is thermally more stable than the tablets and the values of activation energy indicate a considerable thermal stability of the active substance .
Physical And Chemical Properties Analysis
Erythromycin is a solid substance . It has a density of 1.2±0.1 g/cm3 . The boiling point is 818.4±65.0 °C at 760 mmHg .
Applications De Recherche Scientifique
1. Gastrointestinal Motility Enhancement
Erythromycin F has been investigated for its properties as a motilin agonist, enhancing the rate of gastric emptying and showing potential in treating gastroparesis. However, research also indicates the need for well-designed trials focusing on symptom relief in gastroparesis patients due to limitations in existing studies, such as small sample sizes and methodological weaknesses (Maganti, Onyemere, & Jones, 2003).
2. Metabolic Profile Alteration in Liver Toxicity
Erythromycin F's impact on liver toxicity was explored using 1H NMR-based serum metabolomics in albino Wistar rats. The study highlighted Erythromycin's potential to mimic hepatic toxicity and its utility in producing experimental models for drug-induced liver toxicity. Changes in serum metabolic profiles were observed, suggesting alterations in TCA cycle activity, lipid and amino acid metabolism, and oxidative stress (Rawat et al., 2016).
3. Modulating Gastrointestinal Motility Disorders
Research has shown Erythromycin's efficacy in improving gastric emptying in diabetic gastroparesis by acting as a motilin agonist. It highlights its potential therapeutic value in treating severe gastroparesis cases, although further studies are suggested to confirm these findings (Janssens et al., 1990).
4. Anti-inflammatory and Prokinetic Properties
Studies have investigated Erythromycin F's role beyond its antimicrobial functions, focusing on its anti-inflammatory, immune-modulating, and prokinetic properties. The drug's utilization as a prokinetic agent in various gastrointestinal motility disorders has been a subject of interest, especially in critically ill patients. The balance between its potential benefits and the risks, like promoting macrolide resistance, is a critical area of discussion (Hawkyard & Koerner, 2007).
5. Influence on Intestinal Microbial Community
Erythromycin F's impact on the intestinal microbial community has been a subject of study, particularly concerning its effects on the abundance of pathogenic microorganisms. Research in this area is crucial for understanding the implications of antibiotic therapy in animal farming and veterinary medicine (Skvortsov et al., 2020).
6. Effects on Chronic Inflammatory Diseases
Erythromycin F has been explored for its effects on chronic inflammatory diseases such as emphysema and nasal polyposis. Its potential in modulating inflammation and affecting the balance between matrix metalloproteases and their inhibitors was studied, suggesting possible therapeutic applications in conditions like chronic obstructive pulmonary disease and nasal polyposis (Zhou, Gu, & Hou, 2017), (Liu et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO14/c1-13-25-37(9,46)30(42)20(4)27(40)18(2)15-35(7,45)32(52-34-28(41)24(38(10)11)14-19(3)48-34)21(5)29(23(17-39)33(44)50-25)51-26-16-36(8,47-12)31(43)22(6)49-26/h18-26,28-32,34,39,41-43,45-46H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCOSWPAQGXWKC-TZIZHKBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erythromycin F | |
CAS RN |
82230-93-1 | |
| Record name | Erythromycin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082230931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERYTHROMYCIN F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM325T380N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



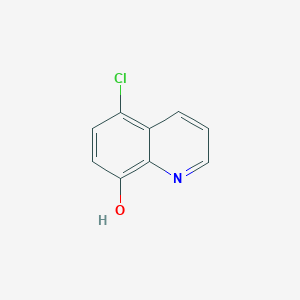
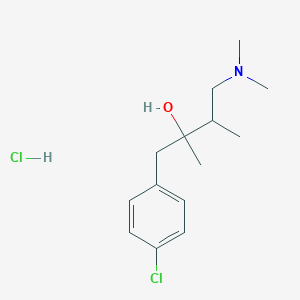
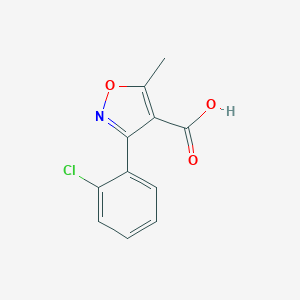
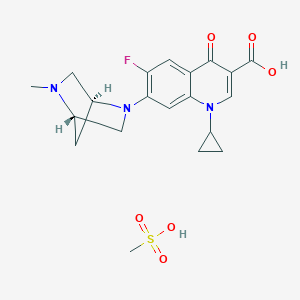
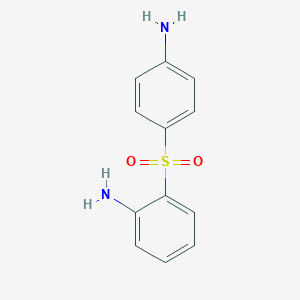
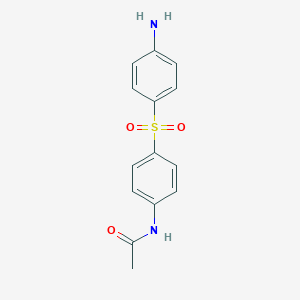
![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)
